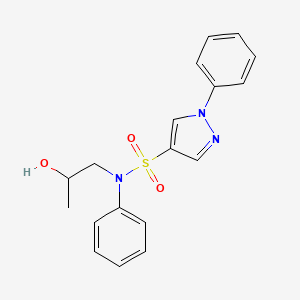![molecular formula C18H28N2O3S B7681506 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide, also known as ESB, is a chemical compound that has been widely studied for its potential applications in scientific research. ESB belongs to a class of compounds known as benzamides, which have been shown to have a variety of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has also been shown to bind to and activate the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and neurotransmitter release.
Biochemical and Physiological Effects
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on PARP and the sigma-1 receptor, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to inhibit the activity of other enzymes and receptors, including the proteasome and the dopamine transporter. 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has also been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has several advantages for use in laboratory experiments, including its high potency and selectivity for certain enzymes and receptors. However, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide also has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.
Zukünftige Richtungen
There are several potential future directions for research on 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide and related compounds. These include:
- Further studies on the mechanism of action of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide and its effects on different enzymes and receptors
- Development of new 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide derivatives with improved potency, selectivity, and pharmacokinetic properties
- Evaluation of the potential therapeutic applications of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide in neurodegenerative diseases, cancer, and other conditions
- Investigation of the potential use of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide as a tool compound for studying the roles of PARP and the sigma-1 receptor in various biological processes.
Synthesemethoden
The synthesis of 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide involves several steps, including the reaction of 4-methylpiperidine with 2-bromoethylsulfonylbenzene, followed by the reaction of the resulting intermediate with 2-aminopropylbenzamide. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been shown to inhibit the growth of cancer cells and may have potential as a therapeutic agent. In drug discovery, 2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide has been used as a lead compound for the development of new drugs with improved biological activity.
Eigenschaften
IUPAC Name |
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-24(22,23)17-8-6-5-7-16(17)18(21)19-13-15(3)20-11-9-14(2)10-12-20/h5-8,14-15H,4,9-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCBLHCIPNWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC(C)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B7681428.png)

![2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B7681444.png)
![1-(3-Acetylphenyl)-3-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]urea](/img/structure/B7681448.png)
![4-[[(5-fluoro-3-methyl-1-benzofuran-2-yl)methylamino]methyl]-N,N,2,5-tetramethylpyrazol-3-amine](/img/structure/B7681451.png)
![1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyl]methanamine](/img/structure/B7681459.png)
![5-chloro-N-[(1R)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7681476.png)

![5-ethyl-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-1-pyridin-2-ylpyrazole-4-carboxamide](/img/structure/B7681499.png)
![Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7681512.png)
![3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide](/img/structure/B7681522.png)

![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)